molecular formula C20H19NO2S B11506714 1-(4-methylphenyl)-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(4-methylphenyl)-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11506714
M. Wt: 337.4 g/mol
InChI Key: KJXQNCVIZPNHAO-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core structure, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-methylphenyl)-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated quinoline derivative.

    Final Functionalization:

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1-(4-methylphenyl)-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the dione structure to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and thiophene rings, introducing various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions include functionalized quinoline derivatives and thiophene-substituted compounds.

Scientific Research Applications

1-(4-methylphenyl)-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound’s quinoline core structure is of interest for developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of organic electronic materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The quinoline core can also interact with DNA and RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

1-(4-methylphenyl)-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can be compared with other quinoline derivatives such as:

    Quinine: Known for its antimalarial properties.

    Chloroquine: Used as an antimalarial and anti-inflammatory drug.

    Camptothecin: A quinoline alkaloid with anticancer properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H19NO2S

Molecular Weight

337.4 g/mol

IUPAC Name

1-(4-methylphenyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C20H19NO2S/c1-13-7-9-14(10-8-13)21-16-4-2-5-17(22)20(16)15(12-19(21)23)18-6-3-11-24-18/h3,6-11,15H,2,4-5,12H2,1H3

InChI Key

KJXQNCVIZPNHAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(CC2=O)C4=CC=CS4)C(=O)CCC3

Origin of Product

United States

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